molecular formula C15H22BrNO4S B500530 4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide CAS No. 942357-16-6

4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B500530
CAS No.: 942357-16-6
M. Wt: 392.3g/mol
InChI Key: LGJMVZYKUHFPJT-UHFFFAOYSA-N
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Description

4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of hypoxia-associated pathways in solid tumors. This benzenesulfonamide derivative is designed for research use only and is not intended for diagnostic or therapeutic applications. Structurally, this compound belongs to a class of small molecules that have been explored as potent inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway . HIF-1 is a key transcription factor activated in low-oxygen (hypoxic) conditions, a hallmark of solid tumors. It drives the expression of genes involved in angiogenesis, metastasis, and treatment resistance, making it a compelling target for cancer therapy . Related sulfonamide-based inhibitors have been shown to exhibit activity in the nanomolar range, interfering with the critical protein-protein interaction between the HIF-1α subunit and the transcriptional coactivators p300/CBP, thereby disrupting the expression of pro-survival genes without degrading HIF-1α itself . The specific structural features of this compound—including the 4-bromo and 2,5-dimethoxy substitutions on the benzene ring and the N-cycloheptyl sulfonamide group—are potential areas for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to probe the structural requirements for potency and selectivity in disrupting hypoxia-mediated transcription, contributing to the development of novel anti-cancer agents .

Properties

IUPAC Name

4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4S/c1-20-13-10-15(14(21-2)9-12(13)16)22(18,19)17-11-7-5-3-4-6-8-11/h9-11,17H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMVZYKUHFPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism:

  • Deprotonation of cycloheptylamine by a base (e.g., triethylamine) to enhance nucleophilicity.

  • Attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride.

  • Elimination of HCl to form the sulfonamide bond.

The reaction is summarized as:

Cycloheptylamine+4-Bromo-2,5-dimethoxybenzenesulfonyl chlorideEt3N, DCMTarget Compound+HCl\text{Cycloheptylamine} + \text{4-Bromo-2,5-dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}

Stepwise Procedure and Optimization

Materials :

  • 4-Bromo-2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv)

  • Cycloheptylamine (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure :

  • Reaction Setup : Combine cycloheptylamine and triethylamine in DCM at 0°C under nitrogen.

  • Addition of Sulfonyl Chloride : Add sulfonyl chloride dropwise over 10 minutes.

  • Stirring : React at room temperature for 12 hours.

  • Workup : Quench with saturated NaCl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification : Isolate via column chromatography (hexane:ethyl acetate, 3:1).

Optimization Insights :

  • Solvent Choice : DCM ensures high solubility of intermediates and minimizes side reactions.

  • Base Stoichiometry : Excess triethylamine neutralizes HCl, driving the reaction to completion.

  • Temperature Control : Initial cooling prevents exothermic side reactions.

Yield : 85–91% after purification.

Alternative Methods and Comparative Analysis

Direct Sulfonation of Pre-functionalized Arenes

An alternative route involves bromination and methoxylation after sulfonamide formation. However, this method is less efficient due to:

  • Competitive side reactions during electrophilic bromination.

  • Demethylation risks under harsh bromination conditions.

Microwave-Assisted Synthesis

Recent advancements propose microwave irradiation to accelerate the reaction:

  • Conditions : 100°C, 30 minutes, DMF solvent.

  • Yield : Comparable to conventional methods (87%) but with reduced reaction time.

Critical Data Tables

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)
Conventional SulfonylationDCM, Et₃N, 12 h85–91≥95
Microwave-AssistedDMF, 100°C, 30 min8793

Table 2: Reagent Roles and Specifications

ReagentRolePurity Requirement
CycloheptylamineNucleophile≥99%
TriethylamineBase, HCl ScavengerAnhydrous
4-Bromo-2,5-dimethoxybenzenesulfonyl chlorideElectrophile≥98%

Mechanistic Side Reactions and Mitigation

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, producing the corresponding sulfonic acid. Prevention strategies include:

  • Strict anhydrous conditions .

  • Use of molecular sieves in the reaction mixture.

N-Alkylation Side Products

Overalkylation can occur if excess amine is used. Controlled stoichiometry (1.2 equiv amine) minimizes this risk.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Systems : Improve heat dissipation and reduce reaction time.

  • Solvent Recovery : DCM can be recycled via distillation, reducing costs.

  • Safety Protocols : HCl gas scrubbing systems are essential .

Chemical Reactions Analysis

4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antitumor Activity

One of the prominent applications of 4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide is its potential as an antitumor agent. Research indicates that compounds with sulfonamide structures can enhance the efficacy of existing antitumor therapies. This compound has been studied for its ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

Case Study: Combination Therapy

A study demonstrated that the combination of this compound with other antitumor agents significantly improved tumor suppression in vitro and in vivo models. The mechanism primarily involves the inhibition of ribonucleotide reductase activity, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural characteristics allow it to interact with various bacterial targets, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

Case Study: MurB Inhibition

Research has shown that derivatives similar to this compound exhibit significant inhibitory activity against MurB, an enzyme crucial for bacterial cell wall biosynthesis. The binding affinity was measured using molecular docking studies, revealing strong interactions that could lead to the development of new antibacterial agents .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.

Table 2: SAR Insights

ModificationActivity ChangeBinding Affinity (kcal/mol)
-OMe at ortho positionIncreased-10.11
-OH at para positionDecreased-8.19
Di-substitution at 2,5 positionsDetrimentalN/A

These insights indicate that specific substitutions can significantly affect both the biological activity and binding efficiency of the compound.

Mechanism of Action

The mechanism of action of 4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Bromo-2,5-dimethoxyphenethylamine
  • Structure : Shares the bromo and dimethoxy substituents but replaces the sulfonamide group with a phenethylamine backbone.
  • Phenethylamine derivatives are often associated with psychoactive effects (e.g., 2C-B), whereas sulfonamides like the target compound are linked to enzyme inhibition .
  • Properties : Lower molecular weight and higher solubility in polar solvents compared to sulfonamides .
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
  • Structure : Chlorine replaces bromine; the aromatic ring has methyl groups instead of methoxy.
  • Key Differences : Chlorine’s smaller atomic size and lower electronegativity reduce steric hindrance and electronic effects. Methyl groups enhance hydrophobicity but lack the electron-donating resonance effects of methoxy groups .
  • Properties : Likely lower melting point and altered binding affinity to hydrophobic enzyme pockets compared to the target compound .

Variations in the Sulfonamide Substituent

N-Butyl-2,5-dimethoxybenzenesulfonamide
  • Structure : Features a butyl group instead of cycloheptyl on the sulfonamide nitrogen.
  • However, the cycloheptyl group in the target compound may enhance membrane permeability and prolong metabolic stability .
  • Properties : Higher aqueous solubility but shorter biological half-life compared to the cycloheptyl derivative .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
  • Structure : Replaces the sulfonamide with a benzamide group (-CONH-).
  • Key Differences : Benzamides lack the sulfonyl group’s strong hydrogen-bonding capacity, which is critical for interactions with enzymes like carbonic anhydrase. The target compound’s sulfonamide group may exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15) .

Tabular Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide C₁₅H₂₂BrNO₄S 392.31 Bromo, dimethoxy, cycloheptyl Enzyme inhibition, potential antimicrobial
4-Bromo-2,5-dimethoxyphenethylamine C₁₀H₁₄BrNO₂ 260.13 Bromo, dimethoxy, phenethylamine Psychoactive (e.g., 2C-B)
N-Butyl-2,5-dimethoxybenzenesulfonamide C₁₂H₁₉NO₄S 281.35 Butyl, dimethoxy Antibacterial
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide C₁₄H₁₄ClNO₂S 295.79 Chloro, dimethyl Antimicrobial, industrial applications

Unique Features of this compound

  • Cycloheptyl Substituent : The seven-membered aliphatic ring increases lipophilicity, enhancing blood-brain barrier penetration compared to smaller alkyl groups like butyl. However, it may reduce solubility in polar solvents .
  • Electronic Effects : The bromine atom withdraws electron density, polarizing the sulfonamide group and increasing its acidity. Methoxy groups donate electrons via resonance, stabilizing the aromatic ring and influencing reactivity in electrophilic substitutions .
  • Biological Implications : The combination of bulky and electron-modifying groups may optimize interactions with hydrophobic enzyme pockets while maintaining hydrogen-bonding capability, making it a candidate for targeting bacterial or fungal enzymes .

Biological Activity

4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by the presence of a bromine atom at the 4-position of the benzene ring and a cycloheptyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H22BrNO4S
  • Molecular Weight : 373.31 g/mol
  • Structure : The compound features two methoxy groups and a sulfonamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety can mimic natural substrates, allowing for competitive inhibition or modulation of enzymatic activity. This mechanism is vital in therapeutic applications targeting various diseases.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a critical role in cancer progression. Various analogs were tested, revealing that modifications to the structure could significantly impact inhibitory potency.

Table 1: IC50 Values of Related Compounds

CompoundIC50 (μM)
This compoundTBD
Compound A0.7 ± 0.4
Compound B1.3
Compound C>25

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Study on HIF-1 Inhibition

In a study aimed at identifying novel HIF-1 inhibitors, several compounds including this compound were synthesized and tested. The results indicated that certain structural modifications enhanced the inhibitory effects on HIF-1-mediated transcription in glioma cell lines.

Table 2: Summary of HIF-1 Inhibition Studies

CompoundStructural ModificationIC50 (μM)
This compoundNoneTBD
Compound DMethyl substitution0.6
Compound ETrifluoromethyl substitution>25

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the brominated derivative exhibited significant antibacterial activity compared to non-brominated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide, and how can reaction intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a brominated dimethoxybenzene precursor with cycloheptylamine. Key steps include:

  • Sulfonation : Reacting 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cycloheptylamine in a polar aprotic solvent (e.g., DCM or THF) under inert conditions.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Intermediate Characterization : Use FT-IR to confirm sulfonamide bond formation (~1350 cm⁻¹ for S=O stretching). LC-MS (ESI+) can verify molecular weight (e.g., [M+H]+ expected at ~444.3 Da) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm stereochemistry and bond angles. For analogous sulfonamides, SCXRD has shown cycloheptyl groups adopt chair-like conformations, with sulfonamide torsion angles between 70–85° .
  • NMR Analysis :
  • ¹H NMR : Expect signals for cycloheptyl protons (δ 1.4–1.8 ppm, multiplet) and methoxy groups (δ 3.8–3.9 ppm, singlet).
  • ¹³C NMR : Aromatic carbons adjacent to bromine appear downfield (δ 120–130 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using factorial design?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Reaction temperature (25°C vs. 40°C), solvent (DCM vs. THF), and base (triethylamine vs. pyridine).
  • Response Variable : Isolated yield.
  • Analysis : Use ANOVA to identify significant interactions. For sulfonamide syntheses, THF and pyridine often improve yields due to better nucleophilicity and acid scavenging .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or LC-MS impurities)?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-PDA-MS to identify byproducts (e.g., des-bromo derivatives or unreacted sulfonyl chloride). Adjust reaction stoichiometry or quenching protocols.
  • Dynamic NMR : Detect conformational exchange in cycloheptyl groups if NOESY shows transient interactions. Variable-temperature ¹H NMR (e.g., 25°C to −40°C) can slow ring puckering for clearer assignments .

Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide derivatives targeting biological receptors?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methoxy with ethoxy) and test binding affinity.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase). Prioritize derivatives with predicted ΔG < −8 kcal/mol.
  • Validation : Correlate docking scores with in vitro IC₅₀ values. For sulfonamides, meta-substitutions often enhance steric complementarity in hydrophobic pockets .

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